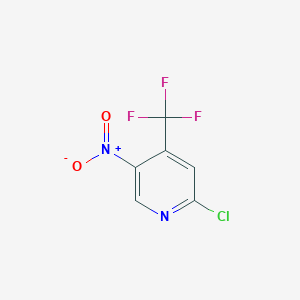

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-nitro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-1-3(6(8,9)10)4(2-11-5)12(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWHBSCVXBWSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the nitration of 2-Chloro-4-(trifluoromethyl)pyridine. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the control of reaction parameters such as temperature, pressure, and the concentration of reactants is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea are commonly used for substitution reactions.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.

Major Products

The major products formed from these reactions include substituted pyridines, aminopyridines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by interacting with nucleophilic sites on proteins or DNA . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Nitro vs. Methyl Groups : The nitro group in the target compound increases ring electron deficiency compared to methyl-substituted analogs, making it more reactive toward nucleophilic attack.

- Trifluoromethyl Position : Moving the CF₃ group from position 4 (target compound) to 3 (analog) alters regioselectivity in substitution reactions .

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | ~270 | <1 (DMSO) | 2.1 |

| 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine | 167 | 10 (Ethanol) | 3.2 |

| 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | >250 | 50 (Water) | 1.5 |

Table 2: Reactivity in Nucleophilic Substitution

| Compound Name | Reaction Rate (k, M⁻¹s⁻¹) | Preferred Substitution Site |

|---|---|---|

| This compound | 0.45 | Position 6 |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 0.22 | Position 4 |

| 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | 0.08 | Position 3 |

Research Findings and Trends

- Electron-Withdrawing Effects : Nitro and trifluoromethyl groups synergistically deactivate the pyridine ring, favoring substitution at meta/para positions .

- Toxicity Considerations: While nitrofurans () are carcinogenic, nitro-pyridines like the target compound show lower toxicity profiles in preclinical studies .

- Synthetic Efficiency : Catalytic hydrogenation () and cross-coupling () are preferred methods for modifying the target compound due to its stability under reducing conditions .

Biological Activity

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its biological activity, particularly in agricultural and pharmaceutical applications. This compound is characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. These properties contribute to its effectiveness as an intermediate in the synthesis of herbicides and pesticides.

Chemical Structure and Properties

The chemical formula of this compound is CHClFNO. The presence of the trifluoromethyl group increases the compound's lipophilicity, making it more reactive in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 224.57 g/mol |

| Melting Point | Not specified in the sources |

| Solubility | Soluble in organic solvents |

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Its structural features allow it to interact effectively with biological targets related to pest control. Compounds with similar structures have been shown to possess herbicidal properties, making this compound valuable in agricultural chemistry.

The mechanism of action for this compound involves interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that the trifluoromethyl group enhances binding affinity to certain biological targets, indicating potential pharmacological applications beyond agriculture .

Case Studies and Research Findings

- Agrochemical Applications : Studies have shown that this compound can serve as an effective intermediate in synthesizing various herbicides. Its unique structure allows it to function effectively against a range of pests, contributing to its significance in agrochemical formulations.

- Pharmacological Potential : Research has begun exploring the compound's potential as a pharmaceutical agent. Its structural similarity to other biologically active pyridine derivatives suggests it may have applications in drug development, particularly as a candidate for further pharmacological studies focused on enzyme inhibition and receptor binding .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine, nitro, trifluoromethyl groups | Effective as an herbicide; high lipophilicity |

| 2-Chloro-5-nitropyridine | Chlorine and nitro groups | Lacks trifluoromethyl group; less lipophilic |

| 3-Chloro-6-(trifluoromethyl)pyridine | Chlorine and trifluoromethyl groups | Different position of chlorine; varied reactivity |

| 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine | Chlorine, nitro, trifluoromethyl groups | Different positioning affects biological activity |

This comparison illustrates that while many compounds may share similar functional groups, the specific arrangement and presence of the trifluoromethyl group confer distinct properties that enhance its utility in various applications.

Q & A

Q. What are the key physicochemical properties of 2-chloro-5-nitro-4-(trifluoromethyl)pyridine, and how are they determined experimentally?

The compound’s melting point (28–31°C) and boiling point (152°C) are critical for purification and handling. Purity (>97%) is typically verified via HPLC or GC-MS. Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy confirm structural features like the trifluoromethyl, nitro, and chloro groups. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What safety precautions are essential when handling this compound in the laboratory?

The nitro and chloro groups pose hazards, including skin/eye irritation and respiratory sensitization. Use PPE (N95 masks, gloves, safety goggles) and work in a fume hood. Follow GHS precautions: avoid heat/sparks (Risk Code 36/37/38) and adhere to storage guidelines (combustible solids, WGK 3). Immediate eye rinsing (S26) and protective clothing (S36) are mandatory .

Q. What synthetic routes are reported for preparing this compound?

A common approach involves nitration of 2-chloro-4-(trifluoromethyl)pyridine. Regioselective nitration at the 5-position can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-reaction purification via column chromatography or recrystallization ensures high yields. Patents (e.g., JP 54-061183) detail alternative catalytic methods .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in subsequent functionalization reactions (e.g., nucleophilic substitution)?

The nitro group’s electron-withdrawing nature deactivates the pyridine ring, directing nucleophilic attacks to the 2-chloro position. Computational studies (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation involves competitive reactions with amines or thiols, monitored via LC-MS to track substitution patterns .

Q. How can contradictory data on reaction yields or regioselectivity in literature be resolved?

Systematic kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading) help identify optimal parameters. For example, Suzuki-Miyaura coupling efficiency may depend on Pd catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Cross-referencing with analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine ) provides mechanistic insights.

Q. What computational tools are used to predict the stability and reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C–Cl and C–NO₂ bonds, predicting cleavage tendencies. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites), guiding medicinal chemistry applications. Software like Gaussian or Schrodinger Suite is standard .

Q. How can the nitro group’s sensitivity to reduction be managed during multi-step syntheses?

Protecting groups (e.g., Boc for amines) prevent unwanted nitro reduction. Alternatively, use mild reducing agents (e.g., Zn/NH₄Cl in ethanol) selectively target other functionalities. In situ monitoring via TLC or inline IR ensures reaction control. Post-reduction, oxidative workups restore the nitro group if needed .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing intermediates in its synthesis?

Q. How can regioselective functionalization be optimized for derivatives?

Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl positions substituents adjacent to the trifluoromethyl group. Transition-metal catalysis (e.g., CuI for Ullmann coupling) enables C–N bond formation at the chloro site. Solvent effects (e.g., DMF for polar intermediates) enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.